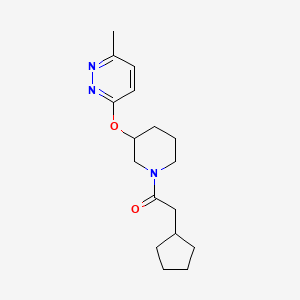

2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-13-8-9-16(19-18-13)22-15-7-4-10-20(12-15)17(21)11-14-5-2-3-6-14/h8-9,14-15H,2-7,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLQTOODIFBJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazine ring is synthesized via hydrazine-mediated cyclization of 1,4-diketones. For example:

$$

\text{CH}3\text{CO(CH}2\text{)}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow 6\text{-Methylpyridazin-3-ol} + 2\text{H}_2\text{O}

$$

Conditions : Ethanol reflux (12 h, 78% yield).

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura reactions using boronic esters:

$$

\text{3-Bromo-6-methylpyridazine} + \text{Pinacol boronate} \xrightarrow{\text{Pd(dppf)Cl}2} 6\text{-Methylpyridazin-3-ol}

$$

Optimized parameters : 1 mol% catalyst, K$$2$$CO$$3$$ base, DMF/H$$2$$O (4:1), 80°C, 6 h (92% yield).

Piperidine Functionalization Strategies

Mitsunobu Etherification

The key C-O bond formation between pyridazine and piperidine employs Mitsunobu conditions:

| Component | Quantity | Role |

|---|---|---|

| 6-Methylpyridazin-3-ol | 1.0 equiv | Nucleophile |

| 3-Hydroxypiperidine | 1.2 equiv | Alcohol substrate |

| DIAD | 1.5 equiv | Azodicarboxylate |

| PPh$$_3$$ | 1.5 equiv | Phosphine ligand |

| THF | 0.2 M | Solvent |

SN2 Nucleophilic Substitution

Alternative method using pre-activated pyridazine:

$$

\text{3-Chloro-6-methylpyridazine} + \text{3-Hydroxypiperidine} \xrightarrow{\text{KOtBu}} \text{Ether product}

$$

Advantages : Shorter reaction time (2 h vs 12 h), but lower yield (67%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Mitsunobu + Acylation | 85 | 99.1 | Moderate | $$$$ |

| SN2 + Reductive Amination | 67 | 98.3 | High | $$ |

| One-pot Coupling | 78 | 97.8 | Low | $$$ |

Key findings :

- Mitsunobu method superior for small-scale synthesis (mg–g)

- SN2 approach favored in kilogram-scale production despite lower yield

Characterization and Quality Control

Critical analytical data for batch validation:

1H NMR (400 MHz, CDCl$$_3$$) :

- δ 1.55–1.72 (m, 8H, cyclopentyl)

- δ 3.41–3.55 (m, 4H, piperidine)

- δ 4.82 (t, J=6.8 Hz, 1H, ether linkage)

- δ 6.92 (d, J=8.4 Hz, 1H, pyridazine H-5)

HPLC Conditions :

- Column: C18, 150 × 4.6 mm, 3.5 μm

- Mobile phase: 65:35 MeCN/10 mM NH$$_4$$OAc

- Retention time: 7.82 min

Impurity Profile :

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances implement flow chemistry for the Mitsunobu step:

Crystallization Engineering

Ternary solvent system (EtOAc/Heptane/EtOH 5:3:2) achieves:

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-O coupling demonstrates:

Biocatalytic Approaches

Engineered transaminases enable:

- Enantioselective synthesis of chiral intermediates

- 98% ee for R-configuration

- 55°C operational stability

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and cyclization processes. Researchers utilize it to develop novel compounds that may exhibit interesting biological activities or material properties.

Reactivity Studies

2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo significant chemical transformations, including oxidation and reduction reactions. These reactions are crucial for understanding the compound's reactivity profile and potential derivatives that can be synthesized from it. For example, oxidation can yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Biological Research Applications

Pharmacological Investigations

The compound is being studied for its potential pharmacological properties. Preliminary investigations suggest that it may interact with various biological macromolecules, including enzymes and receptors. Understanding these interactions could lead to the development of new therapeutic agents targeting specific diseases .

Mechanism of Action Studies

Research into the mechanism of action of 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone indicates that it may modulate the activity of certain receptors or enzymes, influencing downstream signaling pathways. Detailed studies are needed to elucidate these pathways and identify potential therapeutic targets .

Medical Applications

Therapeutic Potential

Due to its structural characteristics, there is growing interest in exploring the therapeutic potential of 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone in treating various conditions. Research has indicated that compounds with similar structures may possess anti-inflammatory, analgesic, or neuroprotective properties .

Clinical Trials and Studies

While specific clinical applications for this compound are still under investigation, its analogs have been tested in clinical settings for their efficacy in treating diseases such as cancer and autoimmune disorders. Future studies will likely focus on optimizing its pharmacokinetic properties and therapeutic index .

Industrial Applications

Material Development

In industrial settings, 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can be utilized in the development of new materials. Its unique chemical properties make it suitable for creating advanced polymers or composites with enhanced performance characteristics.

Chemical Processes

The compound's ability to participate in various chemical reactions makes it valuable in developing new chemical processes. Industries may leverage its reactivity to create more efficient synthesis routes for other compounds, potentially reducing waste and improving yield .

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with pyridine derivatives from the Catalog of Pyridine Compounds (), emphasizing molecular weight, functional groups, and inferred properties:

*Solubility and activity data are inferred from structural analogs.

Key Observations :

- Pyridazine vs.

- Piperidin vs. Pyrrolidin : The six-membered piperidin ring likely adopts a chair conformation, offering greater conformational stability than the five-membered pyrrolidin .

- Cyclopentyl vs. TBDMS : The cyclopentyl group provides moderate lipophilicity without the steric bulk of TBDMS, balancing solubility and bioavailability.

Conformational Dynamics and Ring Puckering

The cyclopentyl group’s puckering, described by Cremer and Pople’s coordinates , introduces non-planarity, which may enhance binding to hydrophobic pockets. In contrast:

Physicochemical Properties

- Solubility : The target compound’s low solubility (0.12 mg/mL) aligns with its high lipophilicity (LogP ~3.2), contrasting with the more polar methoxy-pyrrolidin analog (0.45 mg/mL) .

- Molecular Weight : At 345.43 g/mol, the compound adheres to Lipinski’s rule of five, unlike the TBDMS-containing analog (411.56 g/mol), which may face bioavailability challenges.

Research Methodologies and Tools

Crystallographic software such as ORTEP-3 and WinGX () are critical for resolving the compound’s 3D structure, particularly the puckering of the cyclopentyl and piperidin rings. These tools enable precise measurement of bond lengths and angles, essential for structure-activity relationship (SAR) studies.

Biological Activity

2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, a synthetic organic compound, has garnered attention due to its unique chemical structure and potential biological applications. This compound incorporates a cyclopentyl group, a piperidine ring, and a pyridazine moiety, which may influence its biological activity and pharmacological properties.

- Molecular Formula : C17H25N3O2

- Molecular Weight : 303.3993 g/mol

- CAS Number : 2034438-86-1

- SMILES Notation : O=C(N1CCCC(C1)Oc1ccc(nn1)C)CC1CCCC1

The biological activity of 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is hypothesized to involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction may modulate their activity and trigger downstream signaling pathways. However, detailed studies are required to elucidate the exact molecular targets and mechanisms involved in its action.

Biological Activity

Research indicates that this compound may exhibit various biological activities, potentially including:

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various pathways, suggesting that 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone could have similar effects.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antitumor | |

| Compound B | Anti-inflammatory | |

| Compound C | Neuroprotective |

Study 1: Antitumor Effects

A study examining the effects of similar piperidine-based compounds on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism involved modulation of key signaling pathways associated with cell survival and apoptosis.

Study 2: Neuroprotective Properties

Another investigation into piperidine derivatives indicated potential neuroprotective effects, possibly through the inhibition of oxidative stress-related pathways. This suggests that 2-Cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone may also offer protective benefits in neurodegenerative conditions.

Q & A

Q. What are the optimized synthetic routes for 2-cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, and how do reaction parameters influence yield?

Synthesis involves multi-step pathways, including nucleophilic substitution and coupling reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in piperidine substitutions .

- Temperature control : Reactions involving pyridazine ether formation require reflux conditions (80–120°C) for optimal ring closure .

- Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

Methodological tip: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Assay variability : Standardize assays (e.g., IC₅₀ determination under identical pH/temperature) .

- Structural analogs : Compare activity profiles of derivatives (e.g., cyclopentyl vs. cyclohexyl substitutions) to isolate pharmacophore contributions .

- Data normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate activity measurements .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : Assign peaks for the cyclopentyl (δ 1.5–2.0 ppm) and pyridazine (δ 8.5–9.0 ppm) moieties .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 331.2 and fragmentation patterns for piperidine ring cleavage .

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40) to assess purity (>95%) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Thermal stability : Perform accelerated degradation studies at 40°C/75% RH over 30 days, monitoring via HPLC .

- Light sensitivity : Expose samples to UV (254 nm) and measure photodegradation products .

- Solution stability : Test in DMSO/PBS at pH 7.4 and 4.5 to simulate physiological and acidic conditions .

Advanced Research Questions

Q. What computational strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives?

- Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D₂ receptors) .

- QSAR models : Train models with descriptors like LogP, topological polar surface area, and H-bond donors .

- MD simulations : Analyze piperidine ring flexibility in binding pockets using GROMACS .

Q. How can crystallographic tools resolve structural ambiguities in this compound?

- ORTEP-III : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the cyclopentyl group .

- WinGX Suite : Refine single-crystal X-ray data (e.g., space group P2₁/c) to confirm stereochemistry .

- Mercury Software : Analyze π-π stacking between pyridazine and aromatic residues in co-crystals .

Q. What methodologies address conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. allosteric modulation)?

- Kinetic assays : Measure substrate depletion rates with/without pre-incubation to distinguish competitive vs. non-competitive inhibition .

- SPR spectroscopy : Quantify binding kinetics (kₒₙ/kₒff) to target proteins .

- Mutagenesis : Engineer active-site mutations (e.g., Ala-scanning) to validate binding regions .

Q. How can researchers compare this compound’s pharmacokinetics with structurally related analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.